molecular formula C28H44O4 B1590849 1alpha, 24, 25-Trihydroxy VD2 CAS No. 457048-34-9

1alpha, 24, 25-Trihydroxy VD2

Katalognummer B1590849
CAS-Nummer: 457048-34-9
Molekulargewicht: 444.6 g/mol
InChI-Schlüssel: KRGCLKZOZQUAFK-UAAWEXCDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1alpha, 24, 25-Trihydroxy VD2 is a derivative of vitamin D2, which is synthesized in the liver and kidneys through a series of enzymatic reactions. This compound has been the focus of scientific research due to its potential therapeutic applications in various diseases.

Wirkmechanismus

The mechanism of action of 1alpha, 24, 25-Trihydroxy VD2 involves binding to the vitamin D receptor (VDR) and regulating gene expression. This compound can also activate various signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, which play a crucial role in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
1alpha, 24, 25-Trihydroxy VD2 has been shown to have several biochemical and physiological effects, including the regulation of calcium and phosphorus metabolism, modulation of immune responses, and inhibition of cancer cell growth. This compound can also promote bone formation, reduce bone resorption, and improve bone density.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 1alpha, 24, 25-Trihydroxy VD2 in lab experiments is its specificity for the VDR, which allows for targeted modulation of gene expression. However, the limitations of using this compound include its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Zukünftige Richtungen

Future research on 1alpha, 24, 25-Trihydroxy VD2 should focus on its potential therapeutic applications in various diseases, including osteoporosis, autoimmune diseases, and cancer. Studies should also investigate the optimal dosage and administration route of this compound, as well as its potential toxicity and side effects. Additionally, research should explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic efficacy.
In conclusion, 1alpha, 24, 25-Trihydroxy VD2 is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research should focus on exploring its therapeutic potential and optimizing its administration for clinical use.

Synthesemethoden

The synthesis of 1alpha, 24, 25-Trihydroxy VD2 involves several steps, including the conversion of ergosterol to vitamin D2, followed by hydroxylation at the 1alpha, 24, and 25 positions using specific enzymes. This process can be achieved through chemical synthesis or microbial fermentation.

Wissenschaftliche Forschungsanwendungen

1alpha, 24, 25-Trihydroxy VD2 has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, autoimmune diseases, and cancer. Studies have shown that this compound can regulate calcium and phosphorus metabolism, modulate immune responses, and inhibit cancer cell growth.

Eigenschaften

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10-/t18-,22-,23-,24+,25+,27-,28?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGCLKZOZQUAFK-UAAWEXCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/C(C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569509
Record name (1S,3R,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,24,25-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1alpha, 24, 25-Trihydroxy VD2

CAS RN

457048-34-9
Record name (1S,3R,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,24,25-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.